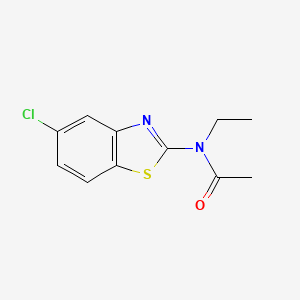![molecular formula C15H17N3O4S B7629481 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, also known as MRS1477, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide acts as a selective antagonist of P2X7 and P2Y6 receptors, which are ATP-gated ion channels that play a role in various physiological processes. By blocking the activity of these receptors, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can modulate the release of neurotransmitters, cytokines, and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific receptor targeted. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the recruitment of immune cells to the site of inflammation. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against brain damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for P2X7 and P2Y6 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide also has some limitations, including its limited solubility in aqueous solutions, its short half-life in vivo, and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as autoimmune disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop more potent and selective analogs of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, the development of new drug delivery systems could help to overcome the limitations of 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide, such as its limited solubility and short half-life in vivo.
Synthesemethoden
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available materials. The first step involves the synthesis of 2-(4-sulfamoylphenyl)ethylamine, which is then reacted with 2-bromo-4-methoxypyridine to obtain the intermediate product. The final step involves the coupling of the intermediate product with 4-cyanobenzoyl chloride to obtain 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of P2Y6 receptors. In inflammation, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of P2X7 receptors. In neurological disorders, 2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by blocking the activity of P2X7 receptors.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-22-14-10-12(7-9-17-14)15(19)18-8-6-11-2-4-13(5-3-11)23(16,20)21/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHQLHTZJITDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)



![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)

![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)